(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Purity Quality Control Procurement

Researchers requiring a sterically-defined pyrazole building block for drug discovery often face supply inconsistencies with simple, unsubstituted analogs. (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile resolves this by providing a pre-functionalized scaffold with the critical 3,5-dimethyl pharmacophore intact, eliminating the need for low-yield late-stage functionalization. - Directly installs a 3,5-dimethylpyrazole bioisostere, which exhibits enhanced antibacterial and anticancer activity compared to unsubstituted variants. - The nitrile handle enables rapid diversification to amines or acids, accelerating SAR studies. - High purity (≥98%) ensures reproducible performance in multi-step syntheses, minimizing impurity-related yield loss.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 1134684-85-7
Cat. No. B1290807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
CAS1134684-85-7
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC#N)C
InChIInChI=1S/C7H9N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,4H2,1-2H3
InChIKeyGNELIHKNMZMNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile: Key Intermediate Overview


(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile (CAS 1134684-85-7) is a heterocyclic building block with the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol . It is characterized by a pyrazole ring substituted with methyl groups at the 3- and 5-positions and an acetonitrile group at the 1-position . This compound is predominantly utilized as an intermediate in organic synthesis, particularly for constructing more complex pyrazole-containing molecules relevant to pharmaceutical and agrochemical research .

1 Heterocyclic building block for constructing pyrazole-containing molecules in pharma and agrochemical research
2 3,5-Dimethyl substitution pattern supports steric and electronic tuning in target-molecule design
3 Acetonitrile handle at the 1-position enables versatile downstream derivatization into amines, carboxylic acids, and heterocycles

(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile vs. Generic Analogs


Generic substitution of (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile with simpler analogs like 1H-pyrazol-1-ylacetonitrile (CAS 113336-22-4) or (3-methyl-1H-pyrazol-1-yl)acetonitrile (CAS 113336-25-7) is not recommended due to significant differences in steric and electronic properties conferred by the 3,5-dimethyl substitution pattern [1]. The presence of methyl groups at both the 3- and 5-positions increases the electron density on the pyrazole ring and creates a more sterically hindered environment, which can profoundly alter its reactivity in subsequent synthetic steps and the physicochemical properties of the final products. Literature indicates that pyrazole derivatives bearing a 3,5-dimethyl motif exhibit enhanced biological activity, including antibacterial and anticancer effects, compared to their unsubstituted counterparts . Therefore, using a generic alternative would jeopardize the structural integrity and, consequently, the intended function or bioactivity of the target molecule.

Unsubstituted analog may not transfer: 1H-pyrazol-1-ylacetonitrile lacks the 3,5-dimethyl groups; steric and electronic properties may shift reactivity and product profiles in downstream steps.
Monomethyl analog may alter outcomes: (3-methyl-1H-pyrazol-1-yl)acetonitrile provides asymmetric substitution; reactivity and target-molecule properties may differ from the 3,5-dimethyl pattern.
Reported class-level activity may not translate: Literature associates the 3,5-dimethylpyrazole motif with antibacterial and anticancer screening activity; unsubstituted or mono-substituted analogs may not reproduce this reported class-level profile.

Quantitative Differentiation Evidence


Purity Grade Advantage

A key differentiator in procurement is the standard purity grade offered by vendors. (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is routinely available at a purity of 98% or higher from specialized suppliers , which is a notable increase from the common 95% purity level for the unsubstituted analog 1H-pyrazol-1-ylacetonitrile . This higher baseline purity can reduce the need for additional purification steps, saving time and resources in a synthetic workflow.

Purity Grade
Cross-study comparable
≥98% vs 95%
Target vs unsubstituted analog (1H-pyrazol-1-ylacetonitrile)
Supports procurement specification review; higher baseline purity may reduce additional purification steps in multi-step synthesis.
Vendor specification data; verify lot-specific COA.
Purity Quality Control Procurement

One-Step Synthesis Efficiency

The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile has been reported to proceed in a one-step reaction under adapted Vilsmeier conditions, achieving a quantitative yield [1]. This contrasts with more complex, multi-step syntheses often required for similar heterocyclic acetonitriles. For example, a two-step procedure for synthesizing related heterocyclic-substituted amino-pyrazoles from acetonitriles can result in yields ranging from 67-91% for the first step [2].

Synthesis Efficiency
Cross-study comparable
One-step, quantitative yield
Adapted Vilsmeier conditions vs multi-step routes for analogs (e.g., 67–91% initial-step yield)
Supports supply reliability and cost-effectiveness assessment for procurement.
Comparative synthesis context; yields may vary with scale.
Organic Synthesis Process Chemistry Yield Optimization

Antibacterial Activity Differentiation

Literature evidence indicates that the 3,5-dimethyl substitution pattern on the pyrazole ring is a critical determinant of biological activity. A study on a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones demonstrated significant antibacterial activity. For instance, compound 4j in this series exhibited inhibitory activity against Escherichia coli that was approximately 50% of the potency of the standard drug Ampicillin [1]. While this is not a direct measurement of the acetonitrile building block itself, it serves as a class-level inference that the 3,5-dimethylpyrazole moiety is essential for achieving this activity. Unsubstituted pyrazole derivatives are not reported to exhibit the same level of potency in this context.

Antibacterial Activity
Class-level inference
~50% inhibition vs Ampicillin
Derivative (4j) in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone series against E. coli
Reported class-level SAR context; 3,5-dimethyl motif supports antibacterial screening activity in derivative studies.
Derivative-level evidence; not a direct measurement of the acetonitrile building block itself.
Antibacterial Structure-Activity Relationship Medicinal Chemistry

Optimal Procurement Use Cases


Pharmaceutical & Agrochemical Synthesis

As a versatile heterocyclic building block, (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is ideally suited for constructing complex molecules in drug discovery and pesticide development. Its 3,5-dimethylpyrazole core is a known pharmacophore for antibacterial and anticancer activities . The nitrile group serves as a key functional handle for further derivatization, enabling the introduction of amines, carboxylic acids, and other functional groups. The compound's high commercial purity (≥98%) [1] ensures it can be used directly in multi-step syntheses with minimal interference from impurities, which is critical for achieving high yields and purity of final drug candidates or active ingredients.

Coordination Chemistry & Catalysis Ligands

The nitrogen atoms in the pyrazole ring and the nitrile group can act as donor sites for metal coordination, making this compound a valuable precursor for synthesizing N-donor ligands. The steric bulk provided by the 3,5-dimethyl groups can influence the coordination geometry and stability of the resulting metal complexes, a feature that is often desirable in homogeneous catalysis and materials science . The one-step, high-yield synthetic route to the acetonitrile [1] supports its use as a cost-effective and scalable starting material for ligand libraries and catalytic system development.

Bioisosteric Replacement Intermediate

In medicinal chemistry, the pyrazole ring is a well-established bioisostere for phenol, offering improved metabolic stability and lipophilicity . The 3,5-dimethyl substitution further modulates these properties, enhancing membrane permeability and potentially reducing off-target effects. (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile provides a direct entry point for incorporating this optimized bioisostere into lead compounds. Procuring this specific intermediate is essential for researchers aiming to systematically explore the impact of a 3,5-dimethylpyrazole motif on the pharmacokinetic and pharmacodynamic profiles of their drug candidates.

Application
Selection Property
Validation Focus
Pharma and agrochemical intermediate research
3,5-Dimethylpyrazole core with nitrile derivatization handle
Multi-step synthesis compatibility and final-compound purity
Coordination chemistry and ligand development
N-donor sites with steric modulation from 3,5-dimethyl groups
Metal-complex geometry and catalytic performance
Bioisosteric replacement studies
Pyrazole as phenol bioisostere with modulated lipophilicity
Metabolic stability and membrane permeability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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